![molecular formula C17H20N2O3S B14800387 N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}thiophene-2-carbohydrazide](/img/structure/B14800387.png)
N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(2-isopropyl-5-methylphenoxy)acetyl]-2-thiophenecarbohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an isopropyl group, a methylphenoxy group, and a thiophenecarbohydrazide moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-isopropyl-5-methylphenoxy)acetyl]-2-thiophenecarbohydrazide typically involves the reaction of 2-isopropyl-5-methylphenoxyacyl hydrazide with phenyl isothiocyanate. The reaction is carried out in aqueous hydrochloric acid under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(2-isopropyl-5-methylphenoxy)acetyl]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazide derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
N’-[2-(2-isopropyl-5-methylphenoxy)acetyl]-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-[2-(2-isopropyl-5-methylphenoxy)acetyl]-2-thiophenecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-isopropyl-5-methylphenoxy)-N-(4’-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}-3,3’-dimethyl[1,1’-biphenyl]-4-yl)acetamide
- N-cyclohexyl-2-((2-isopropyl-5-methylphenoxy)acetyl)hydrazinecarbothioamide
- N’-benzylidene-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
Uniqueness
N’-[2-(2-isopropyl-5-methylphenoxy)acetyl]-2-thiophenecarbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required .
Propiedades
Fórmula molecular |
C17H20N2O3S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C17H20N2O3S/c1-11(2)13-7-6-12(3)9-14(13)22-10-16(20)18-19-17(21)15-5-4-8-23-15/h4-9,11H,10H2,1-3H3,(H,18,20)(H,19,21) |
Clave InChI |
MVOGOPRHVUXOOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


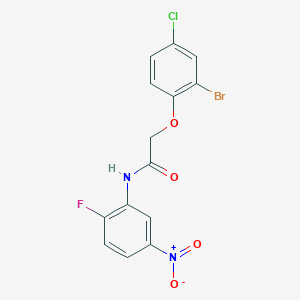
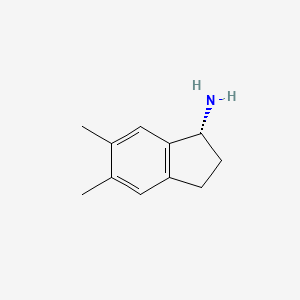
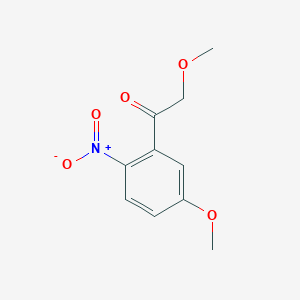
![Methyl 2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate](/img/structure/B14800320.png)
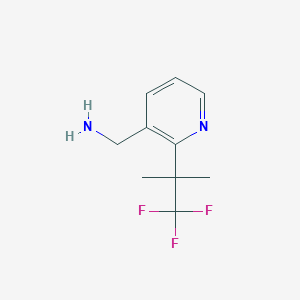
![L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-](/img/structure/B14800337.png)
![2-amino-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B14800338.png)
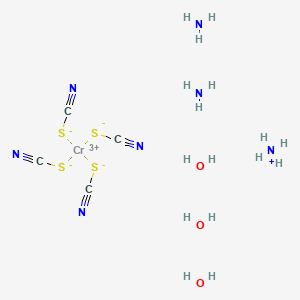
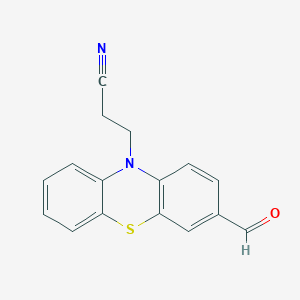
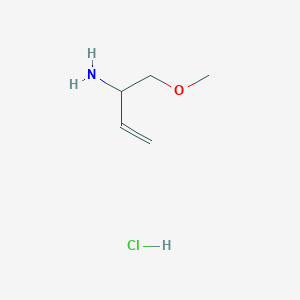
amino}-N-cyclohexylbenzamide](/img/structure/B14800349.png)
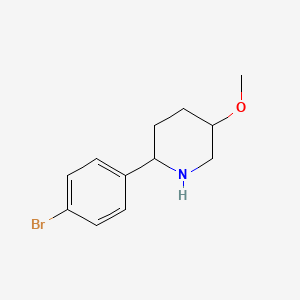
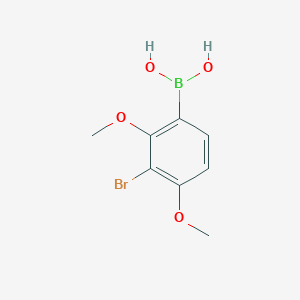
![4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide](/img/structure/B14800372.png)
